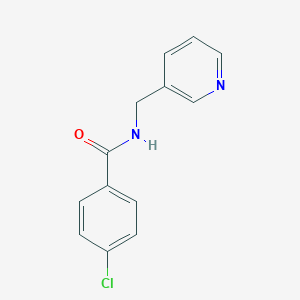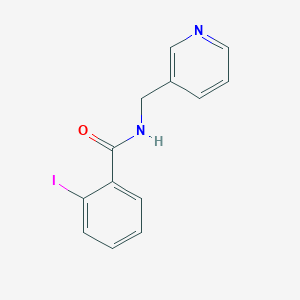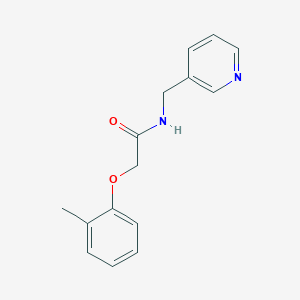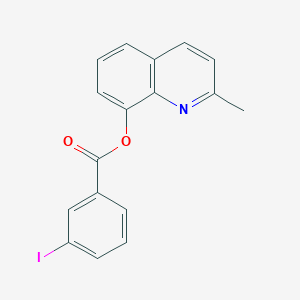![molecular formula C18H18N2O3S B398781 (2-([2-(3-Methylphenoxy)ethyl]thio)-1h-benzimidazol-1-yl)acetic acid](/img/structure/B398781.png)
(2-([2-(3-Methylphenoxy)ethyl]thio)-1h-benzimidazol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-([2-(3-Methylphenoxy)ethyl]thio)-1h-benzimidazol-1-yl)acetic acid is a complex organic compound that features a benzimidazole core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-([2-(3-Methylphenoxy)ethyl]thio)-1h-benzimidazol-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclodehydration of accessible carboxylic acids and 1,2-phenylenediamine derivatives using 5 N hydrochloric acid as the catalyst and solvent . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反应分析
Types of Reactions
(2-([2-(3-Methylphenoxy)ethyl]thio)-1h-benzimidazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
科学研究应用
(2-([2-(3-Methylphenoxy)ethyl]thio)-1h-benzimidazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential antiproliferative and antimicrobial activities.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
作用机制
The mechanism of action of (2-([2-(3-Methylphenoxy)ethyl]thio)-1h-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation .
相似化合物的比较
Similar Compounds
- [2-(m-Tolyloxy)phenyl]boronic acid
- 3-[2-(2-m-Tolyloxy-ethylsulfanyl)-benzoimidazol-1-yl]-propionic acid
Uniqueness
What sets (2-([2-(3-Methylphenoxy)ethyl]thio)-1h-benzimidazol-1-yl)acetic acid apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C18H18N2O3S |
|---|---|
分子量 |
342.4g/mol |
IUPAC 名称 |
2-[2-[2-(3-methylphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C18H18N2O3S/c1-13-5-4-6-14(11-13)23-9-10-24-18-19-15-7-2-3-8-16(15)20(18)12-17(21)22/h2-8,11H,9-10,12H2,1H3,(H,21,22) |
InChI 键 |
RVCGIIJRZYPCIK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O |
手性 SMILES |
CC1=CC(=CC=C1)OCCSC2=[N+](C3=CC=CC=C3N2)CC(=O)[O-] |
规范 SMILES |
CC1=CC(=CC=C1)OCCSC2=[N+](C3=CC=CC=C3N2)CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B398705.png)

![2-(2-methylphenoxy)-N'-[(2-naphthyloxy)acetyl]acetohydrazide](/img/structure/B398707.png)


![4-tert-butyl-N'-[(naphthalen-2-yloxy)acetyl]benzohydrazide](/img/structure/B398710.png)
![3,4-dibromo-2-[(E)-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B398713.png)



![2-bromo-6-[(E)-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B398721.png)
